molecular formula C11H13N5O B12589815 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide CAS No. 612511-93-0

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide

Cat. No.: B12589815
CAS No.: 612511-93-0
M. Wt: 231.25 g/mol
InChI Key: QZVVPAJJZKPDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a cinnoline ring system substituted with amino, methyl, and hydrazide groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cinnoline Ring: The cinnoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.

    Hydrazide Formation: The final step involves the conversion of the carboxylic acid group to a hydrazide using hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted cinnoline derivatives.

Scientific Research Applications

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-cinnolinecarboxylic acid derivatives: These compounds share a similar cinnoline ring system but differ in the nature and position of substituents.

    Pyrimido[5,4-c]cinnolines: These compounds have a fused pyrimidine ring, offering different chemical and biological properties.

    Triazepino[7,6-c]cinnoline: These compounds contain an additional triazepine ring, leading to unique reactivity and applications.

Uniqueness

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

612511-93-0

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-amino-6,7-dimethylcinnoline-3-carbohydrazide

InChI

InChI=1S/C11H13N5O/c1-5-3-7-8(4-6(5)2)15-16-10(9(7)12)11(17)14-13/h3-4H,13H2,1-2H3,(H2,12,15)(H,14,17)

InChI Key

QZVVPAJJZKPDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.